molecular formula C17H13NO B8700591 4-[2-(1,2-Dihydroquinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one

4-[2-(1,2-Dihydroquinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B8700591
M. Wt: 247.29 g/mol
InChI Key: ZIZCWUNKNLIXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1,2-Dihydroquinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C17H13NO It consists of a phenol group attached to a quinoline moiety via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,2-Dihydroquinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of a quinoline derivative with a phenol derivative. One common method is the reaction of 2-bromoquinoline with 4-hydroxybenzaldehyde in the presence of a base, followed by a dehydration step to form the ethenyl linkage. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,2-Dihydroquinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(1,2-Dihydroquinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(1,2-Dihydroquinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the quinoline moiety can intercalate with DNA or interact with protein structures. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1,2-Dihydroquinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of both a phenol group and a quinoline moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

4-(2-quinolin-2-ylethenyl)phenol

InChI

InChI=1S/C17H13NO/c19-16-11-6-13(7-12-16)5-9-15-10-8-14-3-1-2-4-17(14)18-15/h1-12,19H

InChI Key

ZIZCWUNKNLIXMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(=O)Oc1ccc(C=Cc2ccc3ccccc3n2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 28.2 g of 2-(2-(4-acetoxyphenyl)ethenyl)quinoline in 500 ml of methanol is added 2.58 g (0.25 equiv.) of Na2CO3. This is stirred for 24 hours at room temperature. To this reaction mixture is then added 200 ml of pH7 buffer (25% NH4OH) and the precipitate that forms is filtered off, washed with methanol and dried to give 4-[2-(quinolin-2-yl)ethenyl]phenol (M.P. 268°-270° C.).
Name
2-(2-(4-acetoxyphenyl)ethenyl)quinoline
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.